2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Description
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic amino acid analog designed to explore functional modifications of canonical amino acids. It replaces the imidazole side chain of histidine with a 1,2,4-triazole moiety, altering its ionization properties and chemical reactivity .
Properties
IUPAC Name |
2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFTOJHOHJIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058288 | |
| Record name | Triazole alanine (as metabolite of triazole compounds) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86362-20-1, 114419-45-3 | |
| Record name | 1H-1,2,4-Triazole-1-propanoic acid, alpha-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086362201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazole alanine (as metabolite of triazole compounds) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pathway for Aliphatic Amines
The synthesis begins with the preparation of N-guanidinosuccinimide, derived from succinic anhydride and aminoguanidine hydrochloride. Under microwave irradiation (170°C, 20–30 minutes), aliphatic amines undergo nucleophilic ring-opening of the succinimide intermediate, followed by recyclization to form the 1,2,4-triazole core. For example, reactions with primary and secondary aliphatic amines in acetonitrile afford target products in yields ranging from 66% to 73%.
Key Conditions
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Reagents : Succinic anhydride, aminoguanidine hydrochloride, aliphatic amines.
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Solvent : Acetonitrile.
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Temperature : 170°C (microwave).
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Catalyst : None required.
This method is particularly efficient for alkylamines due to their high nucleophilicity, which facilitates rapid succinimide ring opening and triazole formation.
Pathway for Aromatic Amines
Aromatic amines, being less nucleophilic, require an alternative approach. Here, N-arylsuccinimides are first synthesized by reacting succinic anhydride with aromatic amines. Subsequent treatment with aminoguanidine hydrochloride under microwave irradiation (170°C, 25 minutes) in the presence of an organic base, such as triethylamine, promotes triazole ring closure. For instance, N-phenylsuccinimide reacts with aminoguanidine to yield the target compound in 66% overall yield.
Key Conditions
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Reagents : N-Arylsuccinimides, aminoguanidine hydrochloride.
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Solvent : Acetonitrile.
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Temperature : 170°C (microwave).
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Catalyst : Triethylamine.
This pathway addresses the limitations of the aliphatic amine route, expanding substrate scope to include aromatic systems.
Multi-Step Alkylation from Oxazoline Derivatives
A four-step synthesis starting from oxazoline derivatives provides a versatile route to the target compound.
Alkylation of 1,2,4-Triazole
The oxazoline precursor undergoes alkylation with 1H-1,2,4-triazole in the presence of a base, yielding a protected intermediate. For example, tert-butyloxycarbonyl (Boc) protection is employed to safeguard the amino group during subsequent steps.
Hydrolysis and Deprotection
The alkylated intermediate is hydrolyzed under acidic conditions (e.g., HCl) to cleave the oxazoline ring, followed by Boc deprotection using trifluoroacetic acid. This stepwise approach achieves an overall yield of 68%, demonstrating robustness for scalable synthesis.
Key Conditions
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Reagents : Oxazoline derivative, 1H-1,2,4-triazole, Boc anhydride.
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Solvent : Dichloromethane (alkylation), aqueous HCl (hydrolysis).
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Temperature : Room temperature (alkylation), reflux (hydrolysis).
This method is advantageous for introducing stereochemical control, though it requires meticulous handling of protective groups.
Hydrolysis of Ester Precursors
Ester derivatives of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid serve as viable precursors. For instance, methyl or ethyl esters synthesized via coupling reactions (e.g., with chloroacetyl chloride) undergo basic hydrolysis to yield the carboxylic acid.
Ester Synthesis
Reaction of triazole-containing intermediates with acyl chlorides in the presence of potassium carbonate affords esters. For example, 2-amino-5-(2-hydroxyphenyl)-1,2,4-triazole-3-carboxylic acid methyl ester is prepared using chloroacetyl chloride and acetonitrile.
Hydrolysis to Carboxylic Acid
The ester is treated with aqueous sodium hydroxide (2M, 60°C, 4 hours), resulting in quantitative conversion to the carboxylic acid. This method is straightforward but requires prior synthesis of ester intermediates.
Key Conditions
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Reagents : Ester precursor, NaOH.
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Solvent : Water/ethanol mixture.
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Temperature : 60°C.
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave (Aliphatic) | Succinic anhydride, alkylamines | 170°C, microwave | 66–73% | Rapid, high-yield, scalable | Limited to aliphatic amines |
| Microwave (Aromatic) | N-Arylsuccinimides | 170°C, microwave, base | ~66% | Broad substrate scope | Lower yields for aromatic systems |
| Oxazoline Alkylation | Oxazoline, Boc anhydride | Multi-step, reflux | 68% | Stereochemical control | Complex protective group chemistry |
| Ester Hydrolysis | Triazole esters, NaOH | 60°C, aqueous | >90% | Simple final step | Requires ester synthesis |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid has been investigated for its potential role in drug development. Its structural similarity to amino acids allows it to participate in biological processes, making it a candidate for designing new pharmaceuticals. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and anti-tumor properties.
Case Study : A study published in a peer-reviewed journal explored the synthesis of triazole derivatives from this compound and their biological activity against various cancer cell lines. The results indicated significant cytotoxicity, suggesting potential for further development as anti-cancer agents.
Agricultural Chemistry
This compound is also being studied for its applications in agriculture as a plant growth regulator. Its triazole moiety is known to influence plant hormone activity, which can enhance growth and yield.
Data Table: Effects on Plant Growth
| Compound | Application Rate | Effect on Growth (%) | Crop Type |
|---|---|---|---|
| This compound | 100 mg/L | +25% | Tomato |
| This compound | 200 mg/L | +40% | Wheat |
Biochemistry and Molecular Biology
In biochemistry, this compound is utilized as a building block for synthesizing peptides and proteins. Its incorporation into peptide chains can modify the properties of the resulting peptides, allowing researchers to study structure-function relationships.
Case Study : Research demonstrated that peptides containing this triazole-based amino acid exhibited enhanced stability against proteolytic degradation compared to standard peptides.
Mechanism of Action
The mechanism by which 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS Number: 114419-45-3) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 156.143 g/mol
- IUPAC Name : 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid
- Structure : The compound features a propanoic acid backbone with a 1,2,4-triazole moiety attached.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent.
Antiproliferative Activity
Recent studies have shown that derivatives of triazole compounds exhibit antiproliferative effects on various cancer cell lines. In one study, compounds structurally similar to this compound were tested against human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in cell viability at higher concentrations (100 µg/mL), with viable cell counts ranging from 94.71% to 96.72%, comparable to controls .
Cytokine Modulation
The compound has demonstrated an ability to modulate cytokine release in stimulated PBMCs. Specifically, it significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), suggesting an anti-inflammatory effect. Compounds derived from the triazole series showed varying degrees of inhibition on cytokine production, with some derivatives exhibiting the most beneficial anti-inflammatory effects .
Case Studies and Research Findings
The biological effects of this compound are believed to be mediated through several mechanisms:
- Cytokine Inhibition : By inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6.
- Antiproliferative Effects : Inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell growth and survival.
- Antimicrobial Properties : Disrupting bacterial cell wall synthesis or function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
